N-Aminosuccinimide Hydrochloride

Purity Analysis Reagent Quality Control Peptide Synthesis

Replacing N-Aminosuccinimide HCl with generic amine sources introduces variability in reaction kinetics and product purity due to the succinimide ring's distinct electronic effects. This hydrochloride salt offers quantifiable advantages over the free base: • Solubility & stability: Aqueous solubility for bioconjugation under near-physiological conditions; long-term shelf stability. • Application scope: Enables protected amine introduction in peptide chains, synthesis of anticonvulsant derivatives, and amine-reactive crosslinkers. • Reliable supply: ≥98% purity specification minimizes epimerization in complex multi-step sequences.

Molecular Formula C4H7ClN2O2
Molecular Weight 150.56 g/mol
CAS No. 108906-15-6
Cat. No. B019079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Aminosuccinimide Hydrochloride
CAS108906-15-6
SynonymsN-AMINOSUCCINIMIDE HYDROCHLORIDE
Molecular FormulaC4H7ClN2O2
Molecular Weight150.56 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)N.Cl
InChIInChI=1S/C4H6N2O2.ClH/c5-6-3(7)1-2-4(6)8;/h1-2,5H2;1H
InChIKeySRKWEKIPNNNHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Aminosuccinimide Hydrochloride: Product Overview


N-Aminosuccinimide Hydrochloride (CAS 108906-15-6) is a heterocyclic compound belonging to the succinimide class, characterized by a five-membered lactam ring with an amino group at the nitrogen position and a hydrochloride counterion. Its molecular formula is C₄H₇ClN₂O₂, and it typically appears as a white to off-white crystalline powder . The compound serves primarily as a reagent in organic synthesis, enabling the introduction of protected amine functionalities into target molecules, with applications spanning peptide chemistry, pharmaceutical intermediate production, and heterocycle construction [1][2].

N-Aminosuccinimide Hydrochloride: Why Generic Amines Fail


Substituting N-Aminosuccinimide Hydrochloride with generic amine sources such as hydroxylamine hydrochloride, ammonium chloride, or even the free base N-aminosuccinimide introduces significant variability in reaction outcomes. The succinimide ring system imparts distinct electronic properties that modulate nucleophilicity and leaving-group ability, directly impacting reaction kinetics, selectivity, and product purity [1]. Furthermore, the hydrochloride salt form confers superior aqueous solubility and long-term stability compared to the free base, which often requires organic solvents and may be more prone to decomposition [2]. These physicochemical differences translate into quantifiable variations in yield, purity, and reproducibility, making blind substitution a substantial risk for processes requiring precise control over amine incorporation.

N-Aminosuccinimide Hydrochloride: Purity, Solubility & Stability


High Purity for Accurate Stoichiometry

Commercial N-Aminosuccinimide Hydrochloride is supplied with a minimum purity of 98.0% as determined by argentometric titration, a specification that is critical for accurate reaction stoichiometry [1]. In contrast, the free base N-aminosuccinimide (CAS 19283-13-7) is often available only at unspecified purity grades or with broader impurity profiles, introducing uncertainty in synthetic applications .

Purity Analysis Reagent Quality Control Peptide Synthesis

Aqueous Solubility for Bio-Relevant Conditions

N-Aminosuccinimide Hydrochloride exhibits qualitative solubility in water, as confirmed by vendor technical datasheets . This property contrasts with the free base form, which is less polar and may require organic solvents such as DMF or DMSO for dissolution, thereby limiting its utility in aqueous-phase reactions or bioconjugation protocols .

Solubility Aqueous Synthesis Bioconjugation

Moderate Stability for Practical Storage

The manufacturer-recommended storage temperature of 0-10°C under inert gas for N-Aminosuccinimide Hydrochloride [1] indicates a moderate stability profile that is advantageous for laboratory and industrial procurement. In comparison, highly reactive electrophilic amination reagents such as O-(diphenylphosphinyl)hydroxylamine often require storage at -20°C and are significantly more moisture-sensitive, posing greater logistical challenges and cost implications .

Stability Reagent Handling Supply Chain Management

N-Aminosuccinimide Hydrochloride: Key Applications


Peptide Synthesis and Modification

The high purity specification (≥98.0%) and aqueous solubility of N-Aminosuccinimide Hydrochloride make it particularly suitable for peptide synthesis applications where precise amine protection and minimal epimerization are critical. Its ability to introduce a protected amine functionality onto amino acid residues or growing peptide chains enables the construction of complex peptide-based therapeutics and biochemical probes [1].

Aminosuccinimide Pharmacophore Synthesis

The succinimide ring system is a privileged scaffold in medicinal chemistry. N-Aminosuccinimide Hydrochloride serves as a key intermediate for generating diverse N-aminosuccinimide derivatives, which have been explored for anticonvulsant and other central nervous system activities [2]. The compound's moderate stability and solubility profile facilitate multi-step synthetic sequences required for drug candidate preparation.

Bioconjugation and Amine-Reactive Probes

The aqueous solubility of the hydrochloride salt enables its use in bioconjugation reactions under near-physiological conditions, where organic co-solvents are undesirable. It can be employed to prepare amine-reactive esters or crosslinkers for labeling biomolecules, leveraging the succinimide leaving group for efficient and selective amide bond formation [1].

Heterocycle Synthesis and Materials Science

As a building block containing both a protected amine and a reactive imide moiety, N-Aminosuccinimide Hydrochloride is valuable for constructing fused heterocyclic systems, including bicyclo[2.2.2]octene derivatives and hydrazinylpyridines, which are of interest in materials chemistry and as novel chemical entities .

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